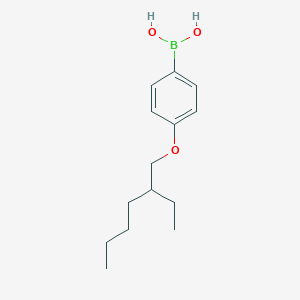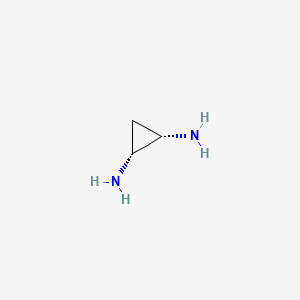
H-Ala-Ala-Lys-OH
Übersicht
Beschreibung
The compound H-Ala-Ala-Lys-OH is a tripeptide consisting of two alanine residues followed by a lysine residue. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their structural properties and their interactions with other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, lysine, to the resin. Subsequent amino acids, alanine in this case, are added one by one through a series of coupling and deprotection steps.
Coupling Reaction: The amino group of the incoming amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form a peptide bond with the carboxyl group of the anchored amino acid.
Deprotection: The protecting group on the amino group of the newly added amino acid is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Ala-Lys-OH can undergo various chemical reactions, including:
Oxidation: The lysine residue can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly used.
Substitution: Various alkylating agents or acylating agents can be used to modify the amino groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the lysine residue can yield lysine aldehyde or lysine carboxylic acid, while substitution reactions can produce a wide range of lysine derivatives.
Wissenschaftliche Forschungsanwendungen
H-Ala-Ala-Lys-OH has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for studying enzyme activity, particularly proteases that cleave peptide bonds.
Medicine: Tripeptides like this compound are investigated for their potential therapeutic properties, including antimicrobial and immunomodulatory activities.
Industry: It is used in the development of peptide-based materials and as a building block for more complex peptides and proteins.
Wirkmechanismus
The mechanism of action of H-Ala-Ala-Lys-OH depends on its interaction with specific molecular targets. For example, as a substrate for proteases, it binds to the active site of the enzyme, where the peptide bond is cleaved. The lysine residue, with its positively charged side chain, can interact with negatively charged regions of proteins or cell membranes, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Ala-Ala-Val-OH: A tripeptide with valine instead of lysine.
H-Ala-Ala-Gly-OH: A tripeptide with glycine instead of lysine.
H-Ala-Ala-Arg-OH: A tripeptide with arginine instead of lysine.
Uniqueness
H-Ala-Ala-Lys-OH is unique due to the presence of the lysine residue, which imparts specific chemical and biological properties. The lysine residue’s side chain can form hydrogen bonds and ionic interactions, making it distinct from other tripeptides with different amino acids in the third position.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVAQLJNTSUQPY-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3267478.png)

![Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate](/img/structure/B3267501.png)











